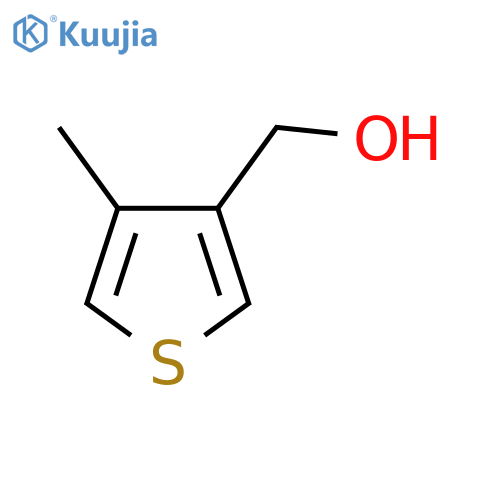Cas no 856937-69-4 ((4-methylthiophen-3-yl)methanol)

(4-methylthiophen-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (4-methylthiophen-3-yl)methanol
-
- MDL: MFCD23774858
- インチ: 1S/C6H8OS/c1-5-3-8-4-6(5)2-7/h3-4,7H,2H2,1H3
- InChIKey: MLROBEQPUCFGLY-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C)C(=C1)CO
計算された属性
- せいみつぶんしりょう: 128.02958605g/mol
- どういたいしつりょう: 128.02958605g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 48.5Ų
(4-methylthiophen-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM392326-500mg |
(4-methylthiophen-3-yl)methanol |
856937-69-4 | 95%+ | 500mg |
$450 | 2023-01-18 | |
| Alichem | A169006235-250mg |
(4-Methylthiophen-3-yl)methanol |
856937-69-4 | 95% | 250mg |
$280.34 | 2023-08-31 | |
| abcr | AB494091-250 mg |
(4-Methylthiophen-3-yl)methanol |
856937-69-4 | 250MG |
€469.00 | 2023-04-19 | ||
| Enamine | EN300-226810-0.25g |
(4-methylthiophen-3-yl)methanol |
856937-69-4 | 95% | 0.25g |
$452.0 | 2024-06-20 | |
| Enamine | EN300-226810-5.0g |
(4-methylthiophen-3-yl)methanol |
856937-69-4 | 95% | 5.0g |
$2650.0 | 2024-06-20 | |
| TRC | B101436-100mg |
(4-methylthiophen-3-yl)methanol |
856937-69-4 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Alichem | A169006235-1g |
(4-Methylthiophen-3-yl)methanol |
856937-69-4 | 95% | 1g |
$715.04 | 2023-08-31 | |
| TRC | B101436-50mg |
(4-methylthiophen-3-yl)methanol |
856937-69-4 | 50mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-226810-5g |
(4-methylthiophen-3-yl)methanol |
856937-69-4 | 95% | 5g |
$2650.0 | 2023-09-15 | |
| 1PlusChem | 1P01ANQF-5g |
(4-methylthiophen-3-yl)methanol |
856937-69-4 | 95% | 5g |
$3338.00 | 2024-04-21 |
(4-methylthiophen-3-yl)methanol 関連文献
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
(4-methylthiophen-3-yl)methanolに関する追加情報
Comprehensive Overview of (4-methylthiophen-3-yl)methanol (CAS No. 856937-69-4): Properties, Applications, and Industry Insights
(4-methylthiophen-3-yl)methanol (CAS No. 856937-69-4) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural properties. This heterocyclic alcohol, featuring a thiophene ring substituted with a methyl group and a hydroxymethyl functional group, serves as a versatile building block in synthetic chemistry. Recent advancements in catalysis and green chemistry have amplified interest in this compound, particularly for its role in developing biodegradable materials and API intermediates.
The compound's molecular formula (C6H8OS) and moderate polarity make it soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate, facilitating its use in multistep synthesis. Researchers highlight its stability under ambient conditions and compatibility with palladium-catalyzed cross-coupling reactions, addressing frequent search queries about "thiophene derivative reactivity" and "heterocyclic alcohol applications". These properties align with industry demands for sustainable synthesis methods, as evidenced by its inclusion in microwave-assisted reactions studies.
In pharmaceutical contexts, (4-methylthiophen-3-yl)methanol demonstrates potential as a precursor for central nervous system (CNS) drugs, responding to growing searches for "neuroactive compound synthesis". Its thiophene moiety mimics bioactive structures found in several FDA-approved drugs, while the hydroxymethyl group allows further functionalization – a feature frequently discussed in forums about "medicinal chemistry building blocks". Recent patent analyses reveal its utility in developing non-steroidal anti-inflammatory candidates, though commercial applications remain in preclinical stages.
The agrochemical sector utilizes this compound in crop protection agent development, particularly for fungicide formulations. Its lipophilic character enhances membrane permeability in target organisms, a property increasingly searched in relation to "bioactive molecule design". Manufacturers emphasize its role in creating low-persistence pesticides, addressing environmental concerns reflected in trending queries about "eco-friendly agrochemicals". Regulatory databases confirm its approval for research use in major markets, with ongoing toxicological assessments to expand applications.
Analytical characterization of 856937-69-4 typically involves GC-MS, HPLC, and NMR spectroscopy, with the hydroxyl proton appearing as a distinctive singlet (δ 4.5-5.0 ppm). These protocols answer common laboratory questions about "thiophene alcohol identification". The compound's melting point (78-82°C) and boiling point (230-235°C) make it suitable for high-temperature reactions, a feature highlighted in industrial process chemistry discussions.
Market analyses indicate growing demand for (4-methylthiophen-3-yl)methanol in Asia-Pacific research hubs, correlating with increased searches for "specialty chemicals suppliers". Quality standards require ≥98% purity for most applications, with chromatographic methods being the preferred quality control technique. Storage recommendations suggest inert atmosphere conditions to prevent oxidation, addressing practical concerns from "chemical storage best practices" search trends.
Emerging applications include its use in organic electronics as a conjugated system modifier, responding to interest in "conductive polymer precursors". The compound's electron-rich thiophene ring contributes to charge transport properties in OLED materials, though commercial adoption remains limited by synthesis scalability challenges. Research collaborations are exploring its potential in metal-organic frameworks (MOFs), particularly for gas storage applications.
Environmental fate studies show moderate biodegradability for 856937-69-4, with hydrolysis being the primary degradation pathway. These findings address regulatory queries about "persistent organic pollutants" while supporting its inclusion in green chemistry initiatives. Lifecycle assessments suggest lower carbon footprint compared to analogous benzene derivatives, making it relevant to "sustainable chemistry metrics" discussions.
Future research directions may explore its enantioselective synthesis, as the chiral center at the hydroxymethyl carbon could enable asymmetric catalysis applications. The compound's compatibility with flow chemistry systems positions it well for continuous manufacturing paradigms – topics gaining traction in "pharma 4.0" conversations. Collaborative studies between academia and fine chemical producers are expected to drive innovation in this niche sector.
856937-69-4 ((4-methylthiophen-3-yl)methanol) 関連製品
- 2105320-37-2(4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol)
- 2228817-87-4(1-1-(1-methyl-1H-indol-4-yl)cyclopropylethan-1-amine)
- 2137692-27-2(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-)
- 1234953-42-4(1-(4-chlorophenyl)methyl-3-{1-(pyridin-2-yl)piperidin-4-ylmethyl}urea)
- 1804495-19-9(3-Chloro-6-(difluoromethyl)-4-nitro-2-(trifluoromethyl)pyridine)
- 352689-64-6(N-(4-Acetylphenyl)-4-isopropylbenzamide)
- 942069-11-6((5z,8z,11z,14z)-20-hydroxy-n-(2-hydroxyethyl)-5,8,11,14-icosatetr Aenamide)
- 67822-75-7(2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid)
- 1675-58-7(Germane,diphenyl-)
- 1707571-47-8(1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one)
